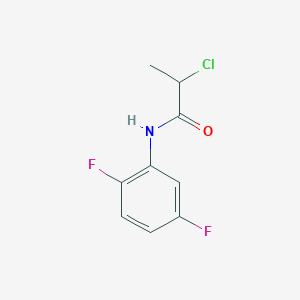![molecular formula C23H16Cl4N2O B2523350 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole CAS No. 477712-78-0](/img/structure/B2523350.png)
3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. For example, the synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline was achieved using a reflux method at 80°C for 7 hours, starting from 2',4'-dichloro-4-hydroxy-3-methoxy chalcone and hydrazine, yielding a pale yellow powder with an 84% yield . Similarly, the synthesis of 3-phenyl-1H-pyrazole derivatives was performed through Knoevenagel condensation and cyclization reactions, with an optimized method yielding up to 80% .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as NMR, mass spectra, FT-IR, and UV-Visible spectroscopy. Single-crystal X-ray diffraction studies provide unambiguous structure determination, as seen in the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, where a dihedral angle of 78.51(13)° between the pyrazole and thiophene rings was observed . The molecular geometries and electronic structures can also be optimized and calculated using ab-initio methods .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including polarographic reduction in different pH ranges, as observed in the study of 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′methoxyphenyl-p-sulphamyl benzene-azo) pyrazole . The reduction occurs in three irreversible, diffusion-controlled waves corresponding to different protonated species of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives include their thermal stability, solubility, and reactivity. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly influence the crystal packing and stability of these compounds . The non-linear optical properties of some pyrazole derivatives have also been investigated, indicating potential applications in materials science .
Applications De Recherche Scientifique
Synthetic Applications
The compound 3-phenyl-1H-pyrazole, a structural variant closely related to 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole, is a significant intermediate for synthesizing biologically active compounds. Novel derivatives of 3-phenyl-1H-pyrazole have been synthesized, with optimizations made in the synthetic methods to enhance yield and environmental friendliness. These derivatives exhibit potential biological activities, making them relevant in the field of targeted cancer therapies and other biological applications (Liu, Xu, & Xiong, 2017).
Structural and Chemical Studies
Studies on NH-pyrazoles, which are structurally similar to the compound , have been conducted to understand their tautomerism, a property that can influence their biological activity. This research can provide insights into how the substitution of different functional groups affects the structural and chemical properties of such compounds (Cornago et al., 2009).
Biological Activities
Derivatives of the compound have demonstrated varied biological activities. For instance, a closely related compound, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, synthesized using similar structural moieties, showed strong antioxidant, antibacterial, and toxicity properties (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018). Furthermore, novel 2-pyrazoline analogues have been synthesized and characterized, showing significant anti-inflammatory effects mediated by inhibition of phospholipase A2, making them potential candidates for nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
Industrial Applications
Efficient synthetic methods have been developed for compounds structurally related to 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and yield under ultrasound irradiation, indicating the potential for industrial-scale production (Machado et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl4N2O/c24-18-6-5-17(21(26)12-18)14-30-19-3-1-2-16(11-19)23-8-9-29(28-23)13-15-4-7-20(25)22(27)10-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSLLNJLWRNJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2523270.png)

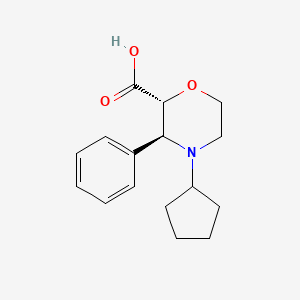
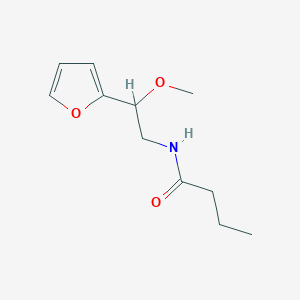
![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)


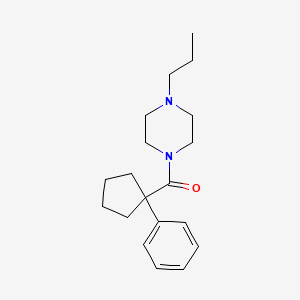
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)
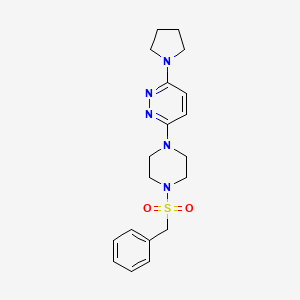
![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)
